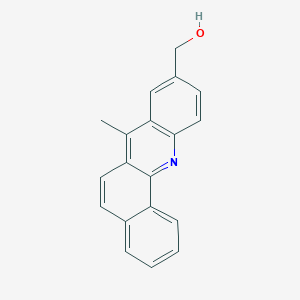
9-Hydroxymethyl-7-methylbenz(c)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxymethyl-7-methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Cancer Applications
Recent studies have highlighted the significant anti-cancer properties of acridine derivatives, including 9-hydroxymethyl-7-methylbenz(c)acridine. Research indicates that acridine compounds can act as effective inhibitors of various cancer cell lines through different mechanisms.
Case Studies
- A study demonstrated that acridine derivatives had cytotoxic effects on human cervical (HeLa) and liver (HepG2) cancer cell lines, with IC50 values indicating potent anti-cancer activity .
- Another research effort synthesized a new series of 9-anilinoacridines that showed promising anti-proliferative activity against various cancer cell lines, suggesting potential for clinical applications .
Photodynamic Therapy
The compound has also been explored for use in photodynamic therapy (PDT), where light-sensitive drugs are activated by specific wavelengths of light to produce reactive oxygen species that kill cancer cells.
- Acridine derivatives have been identified as effective photosensitizers due to their ability to generate singlet oxygen upon light activation. This property enhances their therapeutic efficacy against tumors when combined with laser treatment .
Antibacterial Properties
Beyond anti-cancer applications, this compound exhibits antibacterial activity against a range of pathogens.
Case Studies
- Research has demonstrated that certain acridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
特性
CAS番号 |
160543-02-2 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC名 |
(7-methylnaphtho[1,2-b]quinolin-9-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-7-14-4-2-3-5-16(14)19(15)20-18-9-6-13(11-21)10-17(12)18/h2-10,21H,11H2,1H3 |
InChIキー |
NHNNUFKPFVKFBH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
正規SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Key on ui other cas no. |
160543-02-2 |
同義語 |
9-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















